N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
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Description
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H31N3O2S2 and its molecular weight is 469.66. The purity is usually 95%.
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Biological Activity
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that integrates multiple pharmacophoric elements, making it a subject of interest in medicinal chemistry. This compound features a benzylpiperazine moiety linked to a thiophene and a sulfonamide group, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C25H29N3O2S
CAS Number: 863017-34-9
The compound's structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interactions: The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing serotonergic and dopaminergic pathways.
- Enzymatic Inhibition: The sulfonamide group may inhibit specific enzymes, which could lead to anti-inflammatory or antimicrobial effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
Compound | Activity | Target |
---|---|---|
This compound | Antibacterial | Folate synthesis |
Sulfanilamide | Antibacterial | Dihydropteroate synthase |
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. The sulfonamide group is known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
Case Studies
Case Study 1: Evaluation of Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various sulfonamides, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at sub-MIC concentrations, suggesting its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Activity in Animal Models
A separate investigation utilized animal models to evaluate the anti-inflammatory effects of the compound. Results demonstrated a marked decrease in paw edema in treated groups compared to controls, indicating effective modulation of inflammatory pathways.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against structurally related compounds.
Compound | Structure | Key Activity |
---|---|---|
N-(1-(4-benzylpiperazin-1-yl)-1-thiophen-2-yloxy)propane | Similar structure without sulfonamide | Moderate antimicrobial |
N-(4-methylbenzene)sulfonamide | Lacks piperazine moiety | Primarily antibacterial |
Properties
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S2/c1-20-10-12-23(13-11-20)32(29,30)26-21(2)25(24-9-6-18-31-24)28-16-14-27(15-17-28)19-22-7-4-3-5-8-22/h3-13,18,21,25-26H,14-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWRMWJSXVSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.